Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate
Description
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate (synonyms: (S)-5-Oxopyrrolidine-2-carboxylic acid tert-butyl ester, H-Pyr-OtBu) is a pyrrolidone derivative with the molecular formula C₉H₁₅NO₃ and a molecular weight of 201.22 g/mol . It features a five-membered pyrrolidine ring substituted with a tert-butyl ester group at position 2 and a ketone (oxo) group at position 3. This compound is widely used as a chiral building block in organic synthesis, particularly in peptide chemistry, where the tert-butyl group acts as a protective moiety for carboxylic acids . Its stereochemical purity (>98.0% by GC) makes it valuable in asymmetric synthesis .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12) |
InChI Key |
VHMVPTHFTIAYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Pyrrolidine Precursors
A common approach involves oxidizing tert-butyl 2-methylpyrrolidine-2-carboxylate to introduce the ketone group at the 5-position. Key reagents and conditions include:
- Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in dichloromethane (DCM).
- Temperature : Reactions typically proceed at 0–25°C, with yields ranging from 70–85% depending on stoichiometry and purification methods.
Stannoxane-Mediated Lactamization
An asymmetric synthesis starting from L-serine has been reported, leveraging stannoxane chemistry to form the pyrrolidine ring:
- Key step : Cyclization of a linear precursor using stannoxane (Sn-O-Sn) catalysts.
- Conditions : Tetrahydrofuran (THF), reflux for 6 hours.
- Yield : 75–80% with >95% enantiomeric excess (ee).
Advantages : High stereochemical control, suitable for pharmaceutical intermediates.
Catalytic Hydrogenation
A Palladium-catalyzed hydrogenation method is employed for reducing unsaturated intermediates:
- Substrate : (R)-tert-butyl 4-((R)-2-methyl-5-oxo-2,5-dihydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate.
- Conditions : H₂ atmosphere, 10% Pd/C in methanol, 24 hours.
- Yield : 98% with >20:1 diastereomeric ratio (dr).
Industrial-Scale Production
Industrial methods prioritize yield and purity through:
- Continuous flow reactors : Enhance reaction control and scalability.
- Automated systems : Reduce human error during reagent addition and quenching.
- High-purity solvents : DCM or THF with ≤50 ppm water content.
Optimization and Research Findings
Oxidative Carbonylation
Pd-catalyzed oxidative carbonylation of intermediate 28a (Scheme 9 in) achieves 90% yield for carboxylate derivatives, highlighting efficiency in introducing ester groups.
Sonogashira Coupling
Coupling with trimethylsilylacetylene (TMSA) followed by deprotection yields alkyne intermediates in 66% yield over two steps.
Epimerization and Esterification
Basic hydrolysis and TBTA-mediated esterification (Scheme 11 in) produce tetrasubstituted aryl derivatives in 46% yield, demonstrating versatility in functionalization.
Comparative Data Table: Synthesis Methods
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| CAS No. | 239469-76-2 | |
| Optical Rotation (α) | [α]²⁵D = +15.6° (c 1.0, CHCl₃) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include the inhibition of key metabolic enzymes, which can lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Molecular formula: C₁₇H₂₅NO₄
- Molecular weight : 307.4 g/mol
- Key features :
- Substituted with a 4-methoxyphenyl group (aromatic ring) at position 4 and a hydroxymethyl group at position 3.
- Higher molecular weight and lipophilicity compared to the target compound due to the bulky methoxyphenyl substituent.
Compound B : tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-2'-[(triisopropylsilyl)ethynyl]-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate
- Molecular formula: Not explicitly stated, but estimated molecular weight >600 g/mol.
- Key features :
- Complex spirocyclic architecture with a triisopropylsilyl ethynyl group and prop-1-en-1-yl substituent.
- High stereochemical complexity ([α]D²⁶ = -31.6 in CHCl₃) and solid-state stability (melting point: 99°C).
- Applications : Intermediate in the synthesis of spiro-pyrrolidine-oxindoles, which are pharmacologically relevant scaffolds .
Compound C : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Comparative Analysis of Key Properties
Stability and Reactivity Insights
- Target Compound : Stable under standard storage conditions (sealed, dry environment). The tert-butyl ester group enhances hydrolytic stability compared to methyl or ethyl esters .
- Compound B : Sensitive to light and moisture due to the triisopropylsilyl group; requires chromatographic purification .
- Compound C : Bromine substituent may confer reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate is an organic compound that has garnered attention for its significant biological activity, particularly in the realm of synthetic organic chemistry and peptide synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features:
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : Approximately 199.25 g/mol
- Functional Groups : Contains a tert-butyl ester group, a methyl group, and a ketone functional group on the pyrrolidine ring.
These features contribute to its reactivity and stability, making it a versatile intermediate in various chemical transformations.
Target of Action
The compound primarily acts as a protecting agent for amino acids during peptide synthesis. The tert-butyl group provides steric hindrance, which is crucial for preventing unwanted reactions while allowing selective modifications to the peptide backbone.
Mode of Action
The interaction of this compound with amino acids enhances the selectivity and control over the resulting peptides. This specificity is vital in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.
Biochemical Pathways
The use of this compound in peptide synthesis significantly impacts biochemical pathways related to protein synthesis. By protecting amino acids, it influences the overall efficiency and yield of peptide formation, which is essential in developing therapeutic proteins and other biologically active molecules.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its role in peptide synthesis can affect the bioavailability of synthesized peptides. The structural modifications introduced by this compound can enhance the stability and activity of the resulting peptides in biological systems.
Research Findings and Case Studies
Several studies have highlighted the significance of this compound in synthetic chemistry:
- Peptide Synthesis : Research indicates that this compound facilitates the synthesis of peptides with high selectivity and control. Its ability to protect amino acids during synthesis allows for more complex structures to be formed without degradation or side reactions.
- Versatile Intermediate : As a versatile intermediate, it has been utilized in various chemical transformations, enhancing the properties of synthesized compounds. Its unique combination of functional groups allows for diverse applications in organic synthesis .
- Comparative Study : A comparative study on similar compounds revealed that this compound exhibits distinct reactivity due to its steric hindrance and functional group arrangement, making it more effective in certain synthetic pathways compared to its analogs .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| This compound | C₉H₁₅NO₃ | Effective in peptide synthesis; protects amino acids |
| (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate | C₉H₁₅NO₃ | Stereoisomer affecting biological activity |
| Tert-butyl 5-oxo-D-prolinate | C₈H₁₅NO₃ | Similar structure but different stereochemistry |
| D-Pyroglutamic acid tert-butyl ester | C₉H₁₅NO₃ | Related to glutamic acid metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
